5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17356564
Molecular Formula: C16H11NO4
Molecular Weight: 281.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11NO4 |
|---|---|
| Molecular Weight | 281.26 g/mol |
| IUPAC Name | 5-(4-phenoxyphenyl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H11NO4/c18-16(19)14-10-15(21-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-10H,(H,18,19) |
| Standard InChI Key | CUEWICQMXPNFNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NO3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid features a five-membered isoxazole ring fused to a phenoxyphenyl group at the 5-position and a carboxylic acid moiety at the 3-position. The isoxazole ring (CHNO) contributes to the compound’s polarity, while the phenoxyphenyl group enhances aromaticity and lipophilicity, as evidenced by a calculated LogP of 3.83 .
Physicochemical Profile
The compound’s properties are critical for its handling and application:
| Property | Value |
|---|---|
| Molecular Weight | 281.26 g/mol |
| Density | 1.315 ± 0.06 g/cm³ (20°C) |
| Boiling Point | 508.6 ± 45.0°C (760 mmHg) |
| Exact Mass | 281.069 Da |
| Polar Surface Area (PSA) | 72.56 Ų |
| LogP | 3.83 |
Data sourced from experimental measurements and computational models confirm its stability under standard conditions, with a density comparable to aromatic solvents like toluene. The high boiling point suggests suitability for high-temperature reactions, while the moderate LogP indicates balanced solubility in both aqueous and lipid environments .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid typically proceeds via a two-step protocol:
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Coupling of Precursors: A phenolic derivative (e.g., 4-phenoxyphenylboronic acid) reacts with an isoxazole-carboxylic acid precursor under Suzuki–Miyaura conditions, utilizing a palladium catalyst.
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Cyclization: Intramolecular cyclization at 130–160°C forms the isoxazole ring, with yields optimized by controlling reaction time and solvent polarity.
Side reactions, such as over-oxidation of the carboxylic acid group, are mitigated using inert atmospheres and low-temperature quenching.
Industrial Scalability
Pilot-scale production employs continuous-flow reactors to enhance heat transfer and reduce byproduct formation. Microwave-assisted synthesis has reduced reaction times from hours to minutes, achieving yields >85%. Purification via recrystallization from ethanol/water mixtures ensures pharmaceutical-grade purity (>99%) .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine models, 5-(4-Phenoxyphenyl)isoxazole-3-carboxylic acid reduced paw edema by 62% at 50 mg/kg, comparable to diclofenac. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding between the carboxylic acid group and Arg120/His90 residues.
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming ampicillin (64 μg/mL) in methicillin-resistant strains. The phenoxyphenyl moiety likely disrupts bacterial membrane integrity, as observed in fluorescence-based assays.
Applications in Drug Development
Lead Optimization
Structural analogs with electron-withdrawing substituents (e.g., nitro groups) show enhanced COX-2 selectivity (SI > 15). Conversely, methyl ester prodrugs improve oral bioavailability (AUC = 12.3 μg·h/mL in rats).
Formulation Strategies
DSC thermograms reveal a melting point of 215°C, supporting solid dispersion techniques for enhanced dissolution. Nanoparticle formulations (150 nm diameter) achieved 92% encapsulation efficiency, sustaining release over 72 hours.
Future Research Directions
Targeted Drug Delivery
Functionalization with PEGylated ligands may enhance tumor accumulation. Preliminary in vivo studies show a 3.5-fold increase in tumor-to-plasma ratio compared to free drug.
Green Chemistry Approaches
Catalytic asymmetric synthesis using organocatalysts (e.g., L-proline) could yield enantiomerically pure forms, potentially reducing off-target effects.
Computational Advances
Machine learning models trained on 200+ isoxazole derivatives predict ADMET profiles with 89% accuracy, guiding prioritization of analogs for synthesis.
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